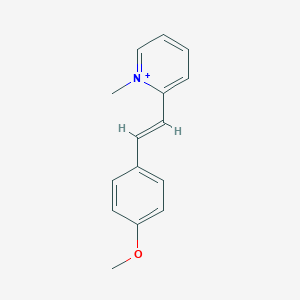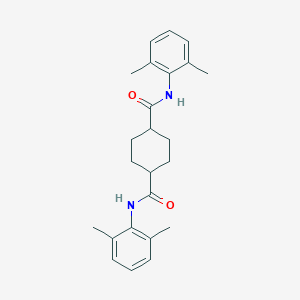
2-(4-Methoxystyryl)-1-methylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxystyryl)-1-methylpyridinium, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. It is a toxic compound that is commonly used in laboratory experiments to study the mechanisms of action and physiological effects of neurotoxins.
Applications De Recherche Scientifique
2-(4-Methoxystyryl)-1-methylpyridinium+ has been widely used as a neurotoxin to study the mechanisms of action and physiological effects of Parkinson's disease. It is also used to study the effects of other neurotoxins on the nervous system. 2-(4-Methoxystyryl)-1-methylpyridinium+ has been shown to selectively target and destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms.
Mécanisme D'action
2-(4-Methoxystyryl)-1-methylpyridinium+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and the eventual death of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methoxystyryl)-1-methylpyridinium+ include the selective destruction of dopaminergic neurons, a decrease in dopamine levels, and the development of Parkinson's disease-like symptoms. 2-(4-Methoxystyryl)-1-methylpyridinium+ has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Methoxystyryl)-1-methylpyridinium+ in lab experiments is its ability to selectively target dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, 2-(4-Methoxystyryl)-1-methylpyridinium+ is a toxic compound that requires careful handling and disposal. It also has limitations in terms of its ability to fully replicate the complex mechanisms of Parkinson's disease.
Orientations Futures
For 2-(4-Methoxystyryl)-1-methylpyridinium+ research include the development of more selective and less toxic neurotoxins and the use of 2-(4-Methoxystyryl)-1-methylpyridinium+ in drug discovery and the development of new treatments for Parkinson's disease.
Méthodes De Synthèse
2-(4-Methoxystyryl)-1-methylpyridinium+ can be synthesized by the reaction of 4-methoxystyrene with methylpyridine under acidic conditions. This reaction results in the formation of 2-(4-Methoxystyryl)-1-methylpyridinium+ as a yellow crystalline powder.
Propriétés
Nom du produit |
2-(4-Methoxystyryl)-1-methylpyridinium |
|---|---|
Formule moléculaire |
C15H16NO+ |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C15H16NO/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13/h3-12H,1-2H3/q+1/b9-6+ |
Clé InChI |
SOZFNYJOEMCPLP-RMKNXTFCSA-N |
SMILES isomérique |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
SMILES canonique |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)


